molecular formula C23H33NO2 B1389116 3-(Sec-butoxy)-N-[4-(hexyloxy)benzyl]aniline CAS No. 1040685-94-6

3-(Sec-butoxy)-N-[4-(hexyloxy)benzyl]aniline

Cat. No. B1389116
M. Wt: 355.5 g/mol
InChI Key: XKBFIJWPEFIZDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Sec-butoxy)-N-[4-(hexyloxy)benzyl]aniline is an organic compound with a complex structure. It contains a benzene ring substituted with various functional groups, including a sec-butoxy group and a hexyloxybenzyl group. The compound likely exhibits interesting properties due to these substituents.



Synthesis Analysis

The synthesis of this compound involves several steps. One possible retrosynthetic approach is to consider the introduction of each substituent separately. For instance:



  • Bromination : A bromine substituent can be introduced using bromination with Br₂/FeBr₃.

  • Methylation : The methyl group can be added via Friedel–Crafts alkylation with CH₃Cl/AlCl₃.

  • Nitration : The nitro group can be incorporated through nitration with HNO₃/H₂SO₄.



Molecular Structure Analysis

The molecular structure of 3-(Sec-butoxy)-N-[4-(hexyloxy)benzyl]aniline consists of a benzene ring with the following substituents:



  • Sec-butoxy group : Attached to the benzene ring.

  • Hexyloxybenzyl group : Also connected to the benzene ring.



Chemical Reactions Analysis

The compound can participate in various reactions:



  • Friedel–Crafts Alkylation : The methyl group can be introduced using this reaction.

  • Nitration : The nitro group can be added.

  • Bromination : The bromine substituent can be incorporated.



Physical And Chemical Properties Analysis


  • Physical State : It likely exists as a solid or crystalline material.

  • Melting Point : Determining the melting point would provide insights into its purity and stability.

  • Solubility : Investigate its solubility in various solvents.

  • Stability : Assess its stability under different conditions (e.g., temperature, light, and air exposure).


Safety And Hazards


  • Caution : Handle with care due to potential hazards associated with chemical reactions during synthesis.

  • Toxicity : Evaluate its toxicity profile.

  • Environmental Impact : Consider its impact on the environment.


Future Directions


  • Biological Activity : Investigate any potential biological activity (e.g., pharmacological effects).

  • Applications : Explore applications in materials science, pharmaceuticals, or other fields.


properties

IUPAC Name

3-butan-2-yloxy-N-[(4-hexoxyphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NO2/c1-4-6-7-8-16-25-22-14-12-20(13-15-22)18-24-21-10-9-11-23(17-21)26-19(3)5-2/h9-15,17,19,24H,4-8,16,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBFIJWPEFIZDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)CNC2=CC(=CC=C2)OC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Sec-butoxy)-N-[4-(hexyloxy)benzyl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Sec-butoxy)-N-[4-(hexyloxy)benzyl]aniline
Reactant of Route 2
3-(Sec-butoxy)-N-[4-(hexyloxy)benzyl]aniline
Reactant of Route 3
3-(Sec-butoxy)-N-[4-(hexyloxy)benzyl]aniline
Reactant of Route 4
3-(Sec-butoxy)-N-[4-(hexyloxy)benzyl]aniline
Reactant of Route 5
3-(Sec-butoxy)-N-[4-(hexyloxy)benzyl]aniline
Reactant of Route 6
3-(Sec-butoxy)-N-[4-(hexyloxy)benzyl]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.